3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid
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Overview
Description
3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique bicyclic structure, which may contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of the ethylamino and propanoic acid groups through various organic reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
3-(2,4-Dioxo-3-azabicyclo[31
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Modulating their activity or function.
Pathway Involvement: Participating in or altering biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanoic acid
- 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(propylamino)propanoic acid
Uniqueness
The uniqueness of 3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid lies in its specific functional groups and bicyclic structure, which may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O4 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid |
InChI |
InChI=1S/C10H14N2O4/c1-2-11-7(10(15)16)4-12-8(13)5-3-6(5)9(12)14/h5-7,11H,2-4H2,1H3,(H,15,16) |
InChI Key |
YZFPKAONYDELKF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CN1C(=O)C2CC2C1=O)C(=O)O |
Origin of Product |
United States |
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